

Technical Safety & Application Guide: N-(3-Bromophenyl)phthalimide[1]

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Compound of Interest

Compound Name: *N*-(3-Bromophenyl)phthalimide

CAS No.: 19357-22-3

Cat. No.: B3113149

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Executive Summary

N-(3-Bromophenyl)phthalimide (CAS: 19357-22-3) is a specialized organobromine intermediate used primarily in medicinal chemistry and materials science.[1] It serves as a robust "masked" aniline precursor, where the phthalimide moiety protects the nitrogen from oxidation or unwanted alkylation while the meta-positioned bromine allows for selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide synthesizes critical safety data with practical application protocols, designed for researchers requiring high-purity handling standards for drug discovery workflows.

Chemical Identity & Characterization

Parameter	Technical Specification
Chemical Name	2-(3-Bromophenyl)-1H-isoindole-1,3(2H)-dione
Common Synonyms	N-(m-Bromophenyl)phthalimide; N-(3-Bromophenyl)phthalimide
CAS Number	19357-22-3
Molecular Formula	C ₁₄ H ₈ BrNO ₂
Molecular Weight	302.12 g/mol
Physical State	White to off-white crystalline solid
Melting Point	148–150 °C (recrystallized from ethanol)
Solubility	Soluble in DMSO, DMF, CHCl ₃ ; sparingly soluble in alcohols; insoluble in water.[1][2]

Structural Visualization

The following diagram illustrates the core functional groups that dictate both the reactivity (aryl bromide) and stability (phthalimide) of the molecule.[1]

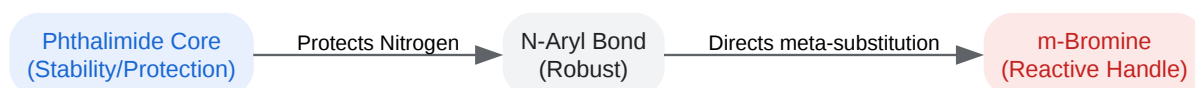


Figure 1: Functional Architecture of N-(3-Bromophenyl)phthalimide

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Hazard Identification & Risk Assessment (GHS)

Based on read-across data from structural analogs (e.g., N-(4-bromophenyl)phthalimide) and functional group analysis.[1]

Signal Word:WARNING

Hazard Statements (H-Codes)

Code	Hazard Description	Severity
H302	Harmful if swallowed.[1][3]	Acute Toxicity (Oral)
H315	Causes skin irritation.[1][3]	Skin Corrosion/Irritation
H319	Causes serious eye irritation. [1][3][4][5][6]	Eye Damage/Irritation
H335	May cause respiratory irritation.[1][3][4]	STOT - Single Exposure

Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4]
Remove contact lenses if present and easy to do.[1][4] Continue rinsing.[1][4]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Safe Handling & Storage Protocols

Expert Handling Insights

As an aryl bromide, this compound is generally stable but light-sensitive over long periods.[1]

As a phthalimide, it is sensitive to strong nucleophiles (e.g., hydrazine, hydroxide) which will cleave the protecting group.[1]

- Moisture Control: While not instantly hygroscopic, store in a desiccator. Hydrolysis of the imide ring can occur in the presence of moisture and basic impurities.[1]
- Light Protection: Store in amber vials. Aryl bromides can undergo slow photolytic debromination or homolysis under intense UV exposure.[1]
- Static Discharge: Fine organic powders can be static accumulators.[1] Ground all equipment when transferring large quantities (>100g).[1]

Storage Conditions

- Temperature: Room temperature (15–25 °C).
- Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended for long-term storage (>6 months).[1]
- Incompatibilities: Strong oxidizing agents, strong bases (cleaves imide), hydrazine (cleaves imide).[1]

Emergency Response Architecture

The following workflow outlines the immediate decision logic for laboratory exposure incidents.

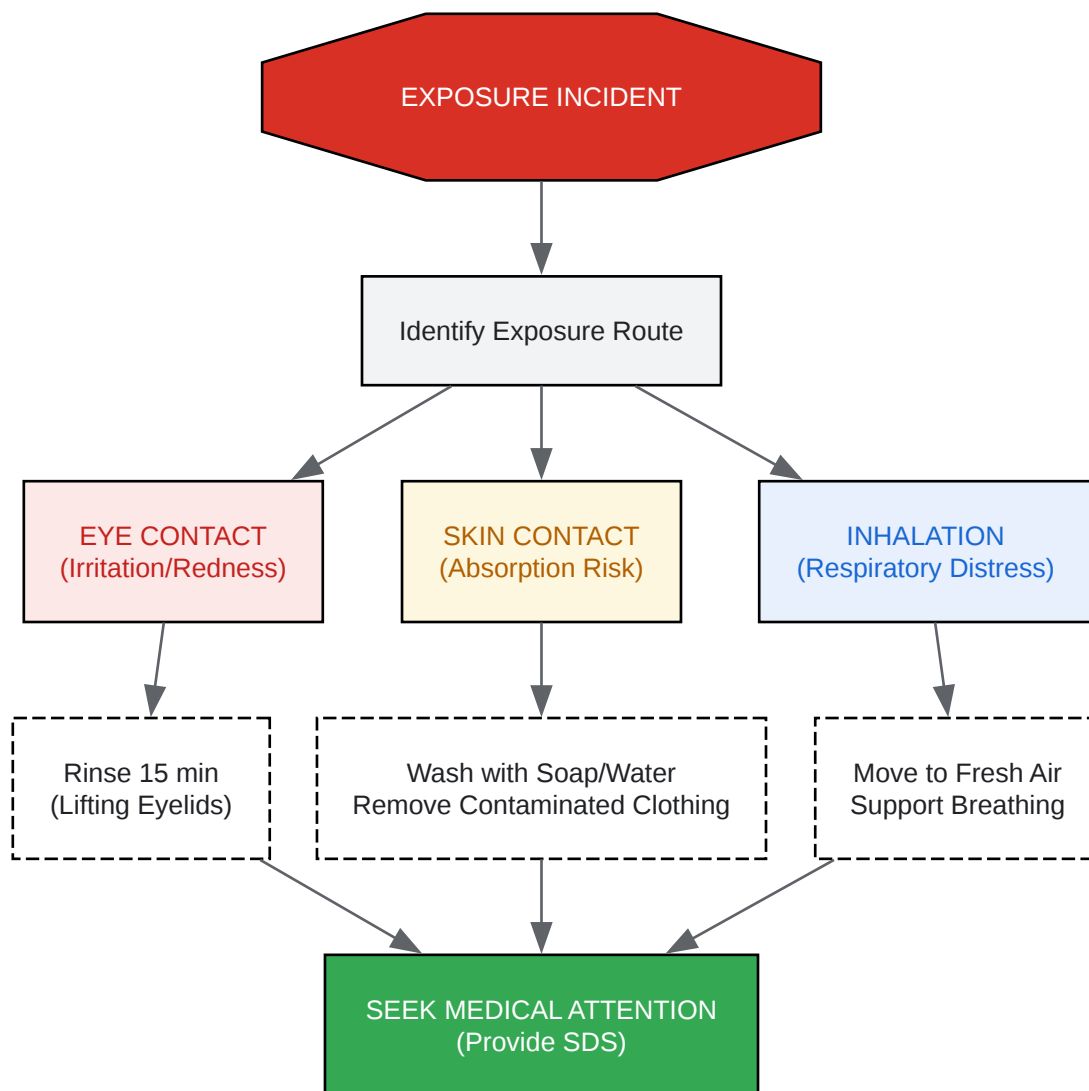


Figure 2: Emergency Response Decision Tree

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Application Context: Synthetic Utility

Why use this compound? In drug development, constructing meta-substituted anilines is often challenging due to the directing effects of substituents on the benzene ring.[1] **N-(3-Bromophenyl)phthalimide** solves this by:

- Masking the Nitrogen: Prevents the amine from poisoning metal catalysts (e.g., Palladium). [1]
- Facilitating Coupling: The bromine atom is an excellent handle for Suzuki or Buchwald-Hartwig couplings.[1]
- Late-Stage Release: The amine can be revealed at the end of the synthesis using hydrazine (Ing-Manske procedure).[1]

Experimental Workflow: Suzuki Coupling Example

Standard Protocol for Research Applications

- Reagents: **N-(3-Bromophenyl)phthalimide** (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).[1]
- Solvent: Dioxane/Water (4:1), degassed.
- Conditions: Heat to 90 °C under Argon for 12 hours.
- Workup: The phthalimide group remains intact, yielding the biaryl product.[1]
- Deprotection: Treat with hydrazine hydrate in ethanol (reflux, 2h) to liberate the free amine. [1]



Figure 3: Strategic Application in Drug Synthesis

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Toxicological & Ecological Information

Toxicological Profile[1][4][6][7][8]

- Acute Toxicity: Data limited for the specific meta-isomer.[1] Analogous phthalimides exhibit oral LD50 values in the range of 500–2000 mg/kg (Rat).[1] Treat as Category 4 (Harmful).[1]
- Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]
- Sensitization: Phthalimides can occasionally cause skin sensitization; minimize dermal contact.[1]

Ecological Impact[1]

- Persistence: Phthalimides are subject to hydrolysis in environmental waters (pH dependent).[1]
- Bioaccumulation: Low potential (LogPow typically < 3.0 for similar compounds).[1]
- Aquatic Toxicity: Avoid release to the environment.[1] Halogenated aromatics can be persistent.[1]

Disposal & Regulatory Compliance

Waste Disposal Method

- Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
- Critical Note: This compound contains nitrogen and bromine.[1][7] Incineration will generate Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).[1] The scrubber system must be capable of neutralizing acid gases.[1]

Regulatory Status[1][3][4][5][6][7]

- TSCA (USA): This specific isomer may not be on the public TSCA inventory (often used as R&D exemption).[1] Ensure use is strictly limited to R&D purposes under the supervision of a

technically qualified individual.

- REACH (EU): Pre-registration may be required for imports >1 ton/year.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87558290, N-(4-Bromophenyl)phthalimide (Analogous Hazard Data).[1] Retrieved from [\[Link\]](#)[1]

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